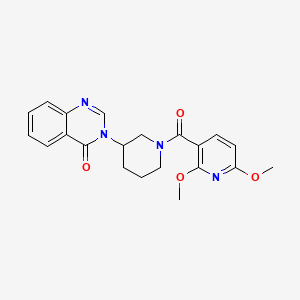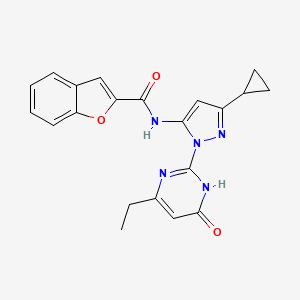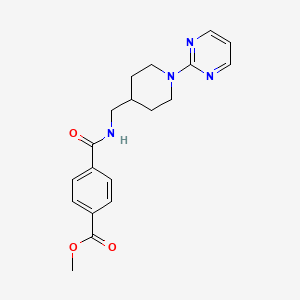
Methyl 4-(((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also includes a piperidine ring, a common structural motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . The compound seems to contain planar pyrimidine and piperidine rings, which could be almost coplanar .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrimidine and piperidine rings can participate in a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar structure, 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, has a molecular weight of 312.37 .Applications De Recherche Scientifique
Non-Aqueous Capillary Electrophoresis
Non-aqueous capillary electrophoresis has been developed for the separation of imatinib mesylate and related substances, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide, demonstrating the method's effectiveness for quality control in pharmaceuticals (Ye et al., 2012).
Synthesis and Self-Assembly
A study on the synthesis of 2-aminopyrimidinones and their self-assembly via a three-component reaction involving piperidine showcases the structural diversity and potential for creating complex molecular architectures (Bararjanian et al., 2010).
Antineoplastic Activity
The metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients reveals the drug's main metabolic pathways, highlighting the compound's therapeutic potential (Gong et al., 2010).
Histone Deacetylase Inhibition
N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide has been discovered as a selective small molecule histone deacetylase inhibitor, highlighting its potential in cancer treatment (Zhou et al., 2008).
Anti-Angiogenic and DNA Cleavage Activities
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
Herbicidal Applications
Research on the synthesis of herbicidal ZJ0273 labeled with tritium and carbon-14 demonstrates the compound's application in studying the environmental behavior and fate of herbicides (Yang et al., 2008).
Metal Complexes and Self-Assembly
The structure-directing role of methyl-4-(pyrimidin-2-ylcarbamoyl)benzoate in the self-assembly of Co(II), Ni(II), Cu(II), and Cu(I) complexes has been explored, providing insights into the design of metal-organic frameworks and coordination polymers (Xie et al., 2014).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell growth, differentiation, and survival .
Mode of Action
Compounds with similar structures have been found to bind to their target proteins through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding can inhibit the activity of the target protein, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is crucial for cell proliferation and survival .
Result of Action
Similar compounds have been found to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Methyl 4-(((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)carbamoyl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of protein kinase B (PKB or Akt), a key enzyme in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This inhibition is achieved through binding interactions with the enzyme’s active site, leading to a decrease in its phosphorylation activity. Additionally, this compound interacts with other proteins involved in cell proliferation and survival, such as GSK3β, FKHRL1, and mTOR .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to inhibit the PI3K-PKB-mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . This effect is mediated through the downregulation of key signaling molecules and transcription factors involved in cell survival and growth.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PKB, preventing its phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling cascade, leading to decreased cell proliferation and increased apoptosis. Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on PKB and other signaling molecules, leading to sustained anti-proliferative and pro-apoptotic effects in cancer cells . The compound’s efficacy may decrease over time due to potential resistance mechanisms developed by the cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PKB activity and reduces tumor growth without causing significant toxicity . At higher doses, the compound may induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its impact on other signaling pathways and cellular processes . Threshold effects have been observed, where a minimum effective dose is required to achieve significant anti-tumor effects, while doses above this threshold may lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some of the parent compound’s biological activity or be further processed into inactive forms. The compound’s metabolism can affect its pharmacokinetics and overall efficacy, with potential implications for drug-drug interactions and personalized medicine approaches.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may also bind to plasma proteins, affecting its bioavailability and distribution within the body. The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and signaling molecules . Additionally, it may be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . These localization patterns can influence the compound’s efficacy and specificity in modulating cellular processes.
Propriétés
IUPAC Name |
methyl 4-[(1-pyrimidin-2-ylpiperidin-4-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-26-18(25)16-5-3-15(4-6-16)17(24)22-13-14-7-11-23(12-8-14)19-20-9-2-10-21-19/h2-6,9-10,14H,7-8,11-13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWLWNZJCWIXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-7-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; propan-2-ol](/img/structure/B2610967.png)
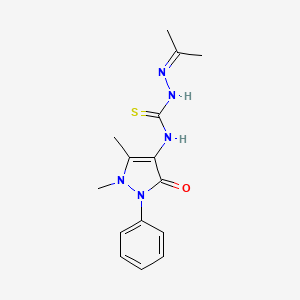
![[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2610970.png)
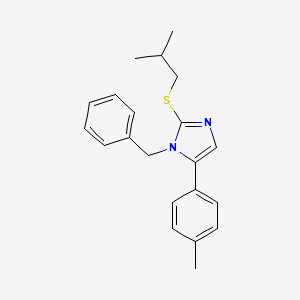
![7-(4-fluorophenyl)-3-((2-oxo-2-(2,4,5-trimethylphenyl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2610975.png)
![N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2610978.png)
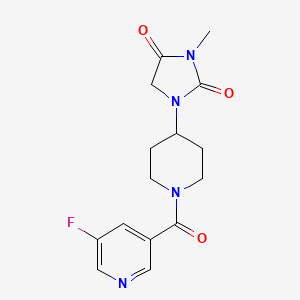

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide](/img/structure/B2610981.png)
![2-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2610985.png)

